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BAY1163877, also known as Rogaratinib, is a potent and selective pan-inhibitor of Fibroblast
Growth Factor Receptors (FGFRs), including FGFR1, FGFR2, FGFRS3, and FGFRA4.[1][2]
Dysregulation of the FGFR signaling pathway is a known driver in various malignancies,
making it a compelling target for cancer therapy. This guide provides a comparative analysis of
the synergistic effects of BAY1163877 when combined with other targeted therapies, supported
by preclinical and clinical experimental data.

Preclinical Synergistic Effects
Combination with Chemotherapy in Lung Cancer

Preclinical studies in lung cancer models have demonstrated that BAY1163877 enhances the
anti-tumor activity of standard-of-care chemotherapies. In a patient-derived xenograft (PDX)
model of lung cancer (LU299), the combination of rogaratinib with docetaxel resulted in a more
potent tumor growth inhibition than either agent alone. Similarly, in the DMS-114 small cell lung
cancer xenograft model, combining rogaratinib with a carboplatin/paclitaxel regimen showed an
additive anti-tumor effect.
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Combination with Antihormonal Therapy in Breast

Cancer

In preclinical models of hormone receptor-positive (HR+) breast cancer, combining

BAY1163877 with the antihormonal agent fulvestrant has shown promise. In models resistant

to antihormonal therapy alone, the addition of BAY1163877 led to improved in vivo efficacy.

While specific quantitative data from the initial abstract is not publicly available, the findings

suggest a potential strategy to overcome endocrine resistance in FGFR-overexpressing breast

cancers.

Clinical Synergistic Effects
Combination with PD-L1 Inhibition in Urothelial
Carcinoma

The Phase 1b/2 FORT-2 clinical trial evaluated the safety and efficacy of rogaratinib in

combination with the PD-L1 inhibitor atezolizumab in cisplatin-ineligible patients with locally

advanced or metastatic urothelial carcinoma overexpressing FGFR1/3 mRNA.[3] The

combination demonstrated a manageable safety profile and promising anti-tumor activity.[3][4]
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. . Rogaratinib + Atezolizumab (n=26 at
Efficacy Endpoint

RP2D)
Objective Response Rate (ORR) 53.8%
Complete Response (CR) 15%
Median Progression-Free Survival (PFS) 7.5 months
Median Overall Survival (OS) 16.8 months

Triple Combination with CDK4/6 and ER Blockade in
Breast Cancer

The Phase | ROGABREAST trial investigated the triple combination of rogaratinib, the CDK4/6
inhibitor palbociclib, and the estrogen receptor (ER) antagonist fulvestrant in patients with
advanced HR+, FGFR1/2-positive breast cancer who had progressed on first-line CDK4/6
inhibitor therapy. The study indicated that the triple blockade has a manageable safety profile
and shows signs of clinical activity.

Rogaratinib + Palbociclib + Fulvestrant

Efficacy Endpoint
y p (n=9)

Median Progression-Free Survival (PFS) 113 days

Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibition by BAY1163877

BAY1163877 is an ATP-competitive inhibitor that targets the kinase domain of FGFRs. This
action blocks the autophosphorylation of the receptors and subsequent activation of
downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT
pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.
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Caption: FGFR signaling pathway and the inhibitory action of BAY1163877.

Experimental Workflow for Preclinical In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the synergistic effects of
BAY1163877 in combination with other therapies in preclinical xenograft models.
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Caption: Workflow for preclinical in vivo combination studies.

FORT-2 Clinical Trial Design
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This diagram outlines the key phases of the FORT-2 clinical trial investigating the combination
of rogaratinib and atezolizumab.

(Patient Enrollmeng

Phase 1b:
Dose Escalation of Rogaratinib
to Determine RP2D

Phase 2:
Efficacy Assessment at RP2D

: Treatment Cycle (21 days): :
| - Rogaratinib (oral, twice daily) |
: - Atezolizumab (IV, every 21 days) :

Continue if no progression

Progression or Completion

Primary Endpoints:
- Safety and Tolerability

- Objective Response Rate (ORR)
Secondary Endpoints:
- PES, OS, Duration of Response
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Caption: Simplified design of the FORT-2 Phase 1b/2 clinical trial.

Experimental Protocols

Preclinical In Vivo Combination Studies (General
Protocol)

e Cell Lines and Animal Models: Human cancer cell lines (e.g., LU299, DMS-114) are
implanted subcutaneously into immunocompromised mice (e.g., hude or SCID). For patient-
derived xenograft (PDX) models, tumor fragments are implanted.

e Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size
(e.g., 100-200 mm3). Mice are then randomized into treatment groups (typically 8-10 mice

per group).
e Treatment Administration:

o BAY1163877 (Rogaratinib): Administered orally, once or twice daily, at a specified dose
(e.g., 50 mg/kg).

o Chemotherapy: Administered intravenously or intraperitoneally according to established
protocols (e.g., docetaxel at 15 mg/kg weekly; carboplatin at 50 mg/kg and paclitaxel at 15
mg/kg on a defined schedule).

o Vehicle Control: The formulation buffer for each drug is administered to the control group.

e Monitoring and Efficacy Assessment: Tumor volume and mouse body weight are measured
2-3 times per week. Tumor growth inhibition (TGI) is calculated at the end of the study by
comparing the mean tumor volume of the treated groups to the vehicle control group.

FORT-2 Clinical Trial (NCT03473756) Protocol Summary

o Patient Population: Adults with locally advanced or metastatic urothelial carcinoma who are
ineligible for cisplatin-containing chemotherapy and whose tumors show overexpression of
FGFR1 or FGFR3 mRNA.
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e Study Design: A Phase 1b/2, open-label, multicenter, non-randomized study.
e Treatment Regimen:

o Rogaratinib: Administered orally twice daily. The Phase 1b portion established the
recommended Phase 2 dose (RP2D) of 600 mg.

o Atezolizumab: Administered intravenously at a dose of 1200 mg every 21 days.

» Efficacy and Safety Assessments: Tumor responses are evaluated every 6 weeks for the first
48 weeks and every 9 weeks thereafter, according to RECIST v1.1. Safety is monitored
throughout the study by assessing adverse events, laboratory parameters, and vital signs.

ROGABREAST Clinical Trial (NCT04483505) Protocol
Summary

» Patient Population: Adult females with advanced hormone receptor-positive, HER2-negative
breast cancer with FGFR1 or FGFR2 amplification and/or overexpression, who have
progressed on a first-line CDK4/6 inhibitor plus an aromatase inhibitor.

o Study Design: A Phase I, single-arm, open-label, dose-escalation trial.

o Treatment Regimen:
o Rogaratinib: Administered orally twice daily, with dose escalation starting at 400 mg.
o Palbociclib: Administered orally at 100 mg daily for 21 days, followed by 7 days off.

o Fulvestrant: Administered as an intramuscular injection of 500 mg on days 1 and 15 of the
first cycle, and then on day 1 of subsequent 28-day cycles.

» Efficacy and Safety Assessments: The primary endpoint is the determination of the maximum
tolerated dose and the RP2D. Secondary endpoints include safety, tolerability, and
preliminary efficacy measures such as progression-free survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1191585?utm_src=pdf-custom-synthesis
https://research.amanote.com/publication/f5rK23MBKQvf0Bhi91U1/rogaratinib-a-potent-and-selective-pan-fgfr-inhibitor-with-broad-antitumor-activity-in
https://pubmed.ncbi.nlm.nih.gov/30807645/
https://pubmed.ncbi.nlm.nih.gov/30807645/
https://www.researchgate.net/publication/331361253_Rogaratinib_A_potent_and_selective_pan-FGFR_inhibitor_with_broad_antitumor_activity_in_FGFR-overexpressing_preclinical_cancer_models
https://www.researchgate.net/publication/276291837_Abstract_1739_Preclinical_profile_of_BAY_1163877_-_a_selective_pan-FGFR_inhibitor_in_phase_1_clinical_trial
https://www.benchchem.com/product/b1191585#synergistic-effects-of-bay1163877-with-other-targeted-therapies
https://www.benchchem.com/product/b1191585#synergistic-effects-of-bay1163877-with-other-targeted-therapies
https://www.benchchem.com/product/b1191585#synergistic-effects-of-bay1163877-with-other-targeted-therapies
https://www.benchchem.com/product/b1191585#synergistic-effects-of-bay1163877-with-other-targeted-therapies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1191585?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

